molecular formula C15H19NO3 B12409435 (3r,6r)-3-Benzyl-6-isopropyl-4-methylmorpholine-2,5-dione CAS No. 172721-98-1

(3r,6r)-3-Benzyl-6-isopropyl-4-methylmorpholine-2,5-dione

Cat. No.: B12409435
CAS No.: 172721-98-1
M. Wt: 261.32 g/mol
InChI Key: YOKBTBNVNCFOBF-CHWSQXEVSA-N
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Description

Lateritin, also known as Bassiatin, is a compound isolated from the mycelial cake of the fungus Gibberella lateritium. It is an inhibitor of acyl-CoA:cholesterol acyltransferase (ACAT) and a platelet aggregation inhibitor. The compound has a molecular formula of C15H19NO3 and a molecular weight of 261.32 g/mol .

Preparation Methods

Lateritin is typically isolated from the mycelial cake of Gibberella lateritium. The isolation process involves culturing the fungus under specific conditions to produce the compound. The mycelial cake is then subjected to extraction and purification processes to isolate Lateritin .

For industrial production, the fungus is grown in large-scale fermentation tanks. The fermentation broth is then processed to extract and purify Lateritin. The exact synthetic routes and reaction conditions for the industrial production of Lateritin are proprietary and not publicly disclosed .

Chemical Reactions Analysis

Lateritin undergoes various chemical reactions, including:

    Oxidation: Lateritin can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: The compound can be reduced to form reduced derivatives.

    Substitution: Lateritin can undergo substitution reactions where specific functional groups are replaced with others.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

Lateritin has a wide range of scientific research applications, including:

Mechanism of Action

Lateritin exerts its effects by inhibiting acyl-CoA:cholesterol acyltransferase (ACAT), an enzyme involved in cholesterol metabolism. By inhibiting ACAT, Lateritin prevents the esterification of cholesterol, leading to reduced cholesterol levels in cells. This mechanism is particularly useful in studying cholesterol-related diseases and developing treatments for hypercholesterolemia and atherosclerosis .

Comparison with Similar Compounds

Lateritin is unique due to its dual role as an ACAT inhibitor and a platelet aggregation inhibitor. Similar compounds include:

These compounds share similar mechanisms of action but differ in their specific applications and efficacy. Lateritin’s unique combination of ACAT inhibition and platelet aggregation inhibition makes it a valuable compound for research and therapeutic development.

Properties

CAS No.

172721-98-1

Molecular Formula

C15H19NO3

Molecular Weight

261.32 g/mol

IUPAC Name

(3R,6R)-3-benzyl-4-methyl-6-propan-2-ylmorpholine-2,5-dione

InChI

InChI=1S/C15H19NO3/c1-10(2)13-14(17)16(3)12(15(18)19-13)9-11-7-5-4-6-8-11/h4-8,10,12-13H,9H2,1-3H3/t12-,13-/m1/s1

InChI Key

YOKBTBNVNCFOBF-CHWSQXEVSA-N

Isomeric SMILES

CC(C)[C@@H]1C(=O)N([C@@H](C(=O)O1)CC2=CC=CC=C2)C

Canonical SMILES

CC(C)C1C(=O)N(C(C(=O)O1)CC2=CC=CC=C2)C

Origin of Product

United States

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